molecular formula C14H13F2NO B6180937 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 2613383-99-4

4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B6180937
CAS No.: 2613383-99-4
M. Wt: 249.3
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Description

4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine typically involves the introduction of the difluoromethoxy group onto a biphenyl scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. For example, a one-pot sequence from aniline precursors via in situ generation of the corresponding diazonium salts followed by difluoromethylation can be employed .

Chemical Reactions Analysis

Types of Reactions

4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the biphenyl core .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of new molecules with desired properties .

Properties

CAS No.

2613383-99-4

Molecular Formula

C14H13F2NO

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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